Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate
Description
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate is a heterocyclic compound featuring a phenyl ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the meta-position (C3), linked to a methyl propiolate group. This compound is of interest in synthetic organic chemistry due to its electron-deficient alkyne moiety and halogenated aromatic system, which enable diverse reactivity, such as participation in cycloadditions, nucleophilic additions, and cross-coupling reactions.
Properties
Molecular Formula |
C10H6BrFO2 |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6H,1H3 |
InChI Key |
PNLKOWLSVLRVEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate typically involves the esterification of 4-bromo-3-fluorophenylacetylene with methanol in the presence of a catalyst . The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylprop-2-ynoates.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
The compound is compared to structurally analogous esters with variations in substituents, ester groups, and aromatic systems. Key comparisons include:
Halogen-Substituted Phenylpropiolates
Key Findings :
- Electronic Effects: Bromine and fluorine substituents increase the electron-withdrawing nature of the aromatic ring, enhancing the electrophilicity of the alkyne. This makes the target compound more reactive in Michael additions compared to non-halogenated analogs .
- Steric and Solubility Differences : The methyl ester group (vs. ethyl) reduces steric hindrance, favoring reactions requiring proximity to the aromatic system. Fluorine substituents improve lipid solubility, enhancing bioavailability in drug design .
Functional Group Variations
Key Findings :
- Sulfonyl vs. Halogen Groups : Sulfonyl-containing analogs (e.g., ) exhibit distinct reactivity, such as stabilizing carbanions for nucleophilic attacks, whereas halogenated derivatives are more suited for cross-coupling (e.g., Suzuki-Miyaura) .
- Acetyl Substitution : The acetyl group in enables conjugation with the alkyne, facilitating charge-transfer complexes in optoelectronic materials .
Q & A
Q. What are the key considerations for synthesizing Methyl 3-(4-bromo-3-fluorophenyl)prop-2-ynoate with high purity?
The synthesis of this compound typically involves a Sonogashira coupling or alkyne insertion under inert conditions (e.g., argon atmosphere) to prevent side reactions. For example, similar propiolate esters are synthesized using methyl propiolate and aryl halides in the presence of n-butyllithium or palladium catalysts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization is critical to achieve >95% purity. Analytical techniques like HPLC and NMR (¹H/¹³C) should confirm the absence of unreacted starting materials or brominated byproducts .
Q. How should researchers safely handle and store this compound?
Due to its reactive alkyne moiety and halogenated aromatic ring, the compound requires strict safety protocols:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis or oxidative degradation .
- Dispose of waste via certified hazardous waste services to mitigate environmental risks .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm), alkyne signals (C≡C at ~δ 75–85 ppm in ¹³C), and ester groups (COOCH₃ at δ 3.7–3.9 ppm).
- FT-IR : Confirm ester C=O (~1740 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) stretches.
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 273.96 for C₁₀H₇BrFO₂⁺) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Single-crystal X-ray diffraction provides definitive bond-length/angle data, distinguishing between regioisomers or confirming the alkyne-ester geometry. Use SHELXL for refinement and ORTEP-3 for visualization . For example, the C≡C bond length (~1.20 Å) and ester torsion angles can validate the proposed structure. Hydrogen-bonding patterns (e.g., C–H···O interactions) may also explain crystallization behavior .
Q. What mechanistic insights can DFT calculations provide about the reactivity of the alkyne group in this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model alkyne electrophilicity and predict regioselectivity in cycloaddition or nucleophilic addition reactions. For instance, Fukui indices may highlight the β-carbon of the alkyne as the most reactive site, guiding experimental design for functionalization .
Q. How can researchers address contradictory NMR data arising from dynamic effects in solution?
Dynamic NMR (DNMR) or variable-temperature studies (e.g., –40°C to 25°C) can resolve signal splitting caused by hindered rotation of the fluorophenyl group. For example, coalescence temperatures for aromatic proton splitting may indicate rotational barriers of ~12–15 kcal/mol .
Q. What strategies mitigate side reactions during palladium-catalyzed coupling reactions involving this compound?
- Use ligands like XPhos or SPhos to suppress β-hydride elimination.
- Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
- Monitor reaction progress via TLC or in situ IR to halt reactions at <10% byproduct formation .
Methodological Tables
Q. Table 1: Optimized Reaction Conditions for Alkyne Functionalization
| Parameter | Optimal Value | Rationale | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Balances activity and cost | |
| Solvent | Dry THF | Minimizes alkyne hydrolysis | |
| Temperature | 60°C | Accelerates coupling without decomposition | |
| Reaction Time | 12 h | Ensures >90% conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
